molecular formula C18H20O3 B4817770 3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Cat. No.: B4817770
M. Wt: 284.3 g/mol
InChI Key: BXAMGYUWENXPTI-UHFFFAOYSA-N
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Description

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is a complex organic compound belonging to the class of chromenones This compound is characterized by its unique structure, which includes a benzochromenone core with a 3-methyl-2-butenyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves the following steps:

    Formation of the Benzochromenone Core: The benzochromenone core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde and acetophenone derivatives.

    Introduction of the 3-Methyl-2-butenyl Ether Group: The 3-methyl-2-butenyl ether group is introduced through an etherification reaction. This step involves the reaction of the benzochromenone core with 3-methyl-2-buten-1-ol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted benzochromenone derivatives.

Scientific Research Applications

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-((3-Methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one
  • 3-((3-Methyl-2-butenyl)oxy)-6H-benzo©chromen-6-one

Uniqueness

3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is unique due to its tetrahydrobenzochromenone core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h7-9,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAMGYUWENXPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Reactant of Route 4
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Reactant of Route 5
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
Reactant of Route 6
3-((3-Methyl-2-butenyl)oxy)-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

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